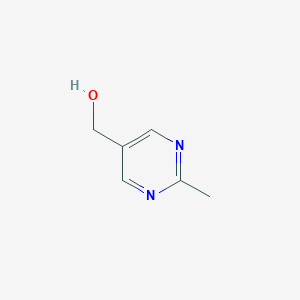
2-メチル-5-ピリミジンメタノール
概要
説明
(2-Methylpyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methylpyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylpyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成:ロバスタチンの中間体
2-メチル-5-ピリミジンメタノール: は、広く処方されているスタチンであるロバスタチンの合成における前駆体として役立ちます。 この化合物は、ロバスタチンのための重要な中間体である5-ピリミジンカルバルデヒドを生成する好気的酸化プロセスに関与しています . この方法は、穏やかな反応条件と有害な化学物質の使用を回避するという点で重要であり、大規模生産に適しています。
分析化学:クロマトグラフィー標準品
分析化学の分野では、2-メチル-5-ピリミジンメタノールは、クロマトグラフィー分析における標準品として使用されます。 その明確に定義された特性により、機器の較正と分析方法の検証が可能になり、化学物質の正確な測定が保証されます .
触媒研究:酸化反応
この化合物は、触媒研究、特にアルコールの選択的好気的酸化のための新しい触媒技術の開発においても研究されています。 その酸化反応は、効率的かつ環境に優しいプロセスの可能性があるため、注目を集めています .
材料科学:有機合成
材料科学では、2-メチル-5-ピリミジンメタノールは、特定の電子またはフォトン特性を持つ有機化合物の合成に使用されます。 より大きな分子への組み込みは、材料の導電率と反応性に影響を与える可能性があります .
生化学:酵素阻害研究
2-メチル-5-ピリミジンメタノールの生化学的用途には、酵素阻害研究が含まれます。 特定の生化学物質の構造類似体として、酵素の結合部位と阻害メカニズムを調査するために使用できます .
医薬品化学:創薬
医薬品化学では、この化合物は、新しい治療薬の開発のためのビルディングブロックとして役立ち、創薬に役立ちます。 そのピリミジン環は、多くの医薬品に見られる一般的なモチーフであり、合成のための汎用性の高い出発点となっています .
環境科学:グリーンケミストリー
2-メチル-5-ピリミジンメタノール: は、環境科学、特にグリーンケミストリーの取り組みにおいて関連性があります。 持続可能な合成方法の開発における役割は、化学製造の環境への影響を軽減することに貢献しています .
ナノテクノロジー:分子前駆体
最後に、ナノテクノロジーでは、2-メチル-5-ピリミジンメタノールは、ナノ構造材料の製造のための分子前駆体として研究されています。 制御された条件下で特定の分子構造を形成する能力は、ナノスケール技術の発展に不可欠です .
生物活性
(2-Methylpyrimidin-5-yl)methanol, a derivative of pyrimidine, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(2-Methylpyrimidin-5-yl)methanol is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 140.14 g/mol
- Functional Groups : Hydroxyl group (-OH) and methyl group (-CH) attached to the pyrimidine ring.
The biological activity of (2-Methylpyrimidin-5-yl)methanol is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an enzyme inhibitor, potentially disrupting metabolic pathways in microorganisms and cancer cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, altering their conformation and inhibiting their activity. This can lead to therapeutic effects against diseases caused by protozoa and certain cancers.
- Nucleic Acid Interaction : There is evidence suggesting that (2-Methylpyrimidin-5-yl)methanol could interfere with nucleic acid synthesis, thereby affecting the replication and transcription processes in target organisms .
Antimicrobial Properties
(2-Methylpyrimidin-5-yl)methanol has been investigated for its potential antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains and protozoa, which may be mediated through its mechanism of enzyme inhibition. For example, compounds structurally similar to (2-Methylpyrimidin-5-yl)methanol have shown promise in inhibiting the growth of pathogens responsible for diseases like malaria.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic properties of (2-Methylpyrimidin-5-yl)methanol on cancer cell lines. In vitro experiments demonstrated that treatment with this compound resulted in a significant decrease in metabolic activity in HeLa cells, suggesting its potential as a therapeutic agent against cervical cancer .
Case Studies
- Cytotoxicity Against Cancer Cells :
-
Antimicrobial Activity :
- Research conducted on various microbial strains revealed that (2-Methylpyrimidin-5-yl)methanol demonstrated inhibitory effects similar to those of established antimicrobial agents. The compound's ability to disrupt metabolic pathways in bacteria was noted as a key factor in its efficacy.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2-Methylpyrimidin-5-yl)methanol, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structural Feature | Unique Properties |
|---|---|---|
| (2-Methylpyrimidin-5-yl)methanol | Hydroxyl group | Potential enzyme inhibitor; cytotoxic effects |
| (4-Amino-2-methylpyrimidin-5-yl)methanethiol | Thiol group | High reactivity; distinct enzyme interactions |
| 4-Amino-5-hydroxymethyl-2-methylpyrimidine | Hydroxymethyl group | Altered metabolic interactions |
特性
IUPAC Name |
(2-methylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMGFDJYBEWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562988 | |
| Record name | (2-Methylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-83-0 | |
| Record name | (2-Methylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















